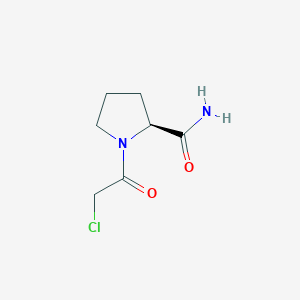
CB-52
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CB-52 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
CB-52 ejerce sus efectos uniéndose al receptor cannabinoide CB2, actuando como un antagonista neutral . Esto significa que se une al receptor sin activarlo, bloqueando así los efectos de otros agonistas. Los objetivos moleculares de this compound incluyen el receptor CB2, y su mecanismo de acción implica inhibir las vías de señalización del receptor, lo que puede modular diversos procesos fisiológicos como la respuesta inmune y la inflamación .
Análisis Bioquímico
Biochemical Properties
CB-52 interacts with the CB1 and CB2 receptors, exhibiting high-affinity binding . It behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist in vitro .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with the CB1 and CB2 receptors . By acting as a partial agonist at the CB1 receptor and a neutral antagonist at the CB2 receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the CB1 and CB2 receptors . As a partial agonist of the CB1 receptor and a neutral antagonist of the CB2 receptor, this compound can influence enzyme activity and gene expression .
Metabolic Pathways
This compound is involved in the endocannabinoid system’s metabolic pathways due to its interactions with the CB1 and CB2 receptors . Specific information on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is not currently available.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with the CB1 and CB2 receptors . Specific information on any transporters or binding proteins it interacts with, or its effects on localization or accumulation, is not currently available.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with the CB1 and CB2 receptors . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available.
Métodos De Preparación
La síntesis de CB-52 implica varios pasos, comenzando con la preparación de la estructura principal seguida de la funcionalización para introducir los sustituyentes deseados. La ruta sintética suele implicar los siguientes pasos:
Formación de la estructura principal: La estructura principal del this compound se sintetiza a través de una serie de reacciones orgánicas, incluyendo reacciones de condensación y ciclización.
Funcionalización: La estructura principal se funcionaliza luego introduciendo el grupo ciclopropilo y el grupo hexil-5-hidroxifenoxi a través de reacciones de sustitución nucleofílica y esterificación.
Análisis De Reacciones Químicas
CB-52 sufre varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar usando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo para formar productos oxidados correspondientes.
Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que lleva a la formación de derivados reducidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, etanol y temperaturas de reacción que varían desde la temperatura ambiente hasta las condiciones de reflujo . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas.
Comparación Con Compuestos Similares
CB-52 es único en comparación con otros ligandos de receptores cannabinoides debido a su estructura específica y propiedades de unión. Compuestos similares incluyen:
Δ9-Tetrahidrocannabinol (THC): El principal componente psicoactivo del cannabis, que actúa como agonista parcial en los receptores CB1 y CB2.
Anandamida (AEA): Un cannabinoide endógeno que actúa como agonista parcial en los receptores CB1 y CB2.
La singularidad de this compound radica en su unión selectiva al receptor CB2 y sus propiedades de antagonista neutral, lo que lo diferencia de otros ligandos de receptores cannabinoides .
Propiedades
IUPAC Name |
N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJRHOCTESKVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017200 | |
| Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869376-90-9 | |
| Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B106467.png)


![Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B106475.png)


![[4-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B106488.png)

![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
